4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol is a complex organic compound primarily associated with research in medicinal chemistry. It has the molecular formula and a molecular weight of approximately 409.4 g/mol. The compound is classified as a derivative of quinazoline, which is known for its applications in pharmaceuticals, particularly in the development of tyrosine kinase inhibitors targeting various cancers and hyperproliferative diseases .
4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol falls under the category of heterocyclic compounds, specifically quinazoline derivatives. These compounds are significant due to their biological activity, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy .
The synthesis of 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol typically involves multi-step organic reactions. The key steps include:
The synthesis may require specific reagents such as palladium catalysts for coupling reactions and protective groups for functional group management throughout the synthesis process. The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The molecular structure of 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol features a quinazoline core substituted with an amino group and an ethynyl phenol moiety. The presence of methoxyethyl groups enhances solubility and biological activity.
The compound can undergo various chemical reactions typical of phenolic compounds and quinazolines. Key reactions include:
These reactions are typically facilitated by specific catalysts or reagents that enhance yield and selectivity.
4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol primarily acts as a tyrosine kinase inhibitor targeting EGFR pathways. By inhibiting these pathways, it effectively reduces cell proliferation and induces apoptosis in cancerous cells.
The compound's mechanism involves reversible binding to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling essential for tumor growth .
The compound is typically a solid at room temperature with a melting point that may vary depending on purity and formulation.
Key chemical properties include:
Relevant data indicates that the compound has a complexity rating of 556, reflecting its intricate structure .
The primary application of 4-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynyl-phenol lies in cancer research as a potential therapeutic agent targeting EGFR-related pathways. It is also used in studies related to hyperproliferative diseases due to its inhibitory effects on tyrosine kinases involved in cell signaling pathways critical for tumor growth and survival .
This compound represents a significant area of interest for ongoing research into targeted therapies for various cancers and related conditions.
CAS No.: 3663-42-1
CAS No.: 92292-84-7
CAS No.: 42794-72-9
CAS No.:
CAS No.: 1152-76-7